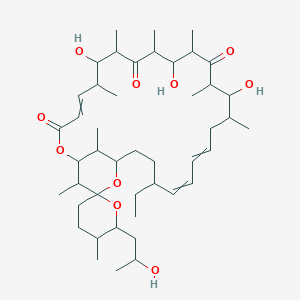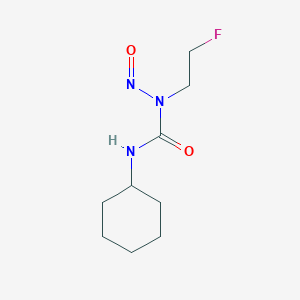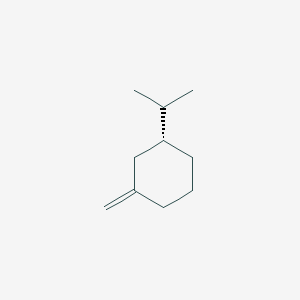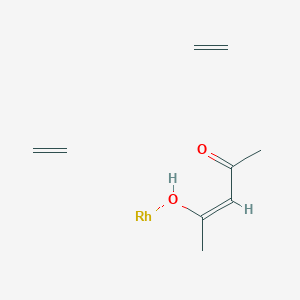
寡霉素 C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione is a natural product found in Streptomyces diastaticus and Streptomyces diastatochromogenes with data available.
科学研究应用
1. 抑制线粒体 F1F0 ATP 合成酶 寡霉素 C 是真核生物线粒体 F1F0 ATP 合成酶的非选择性抑制剂 . 它阻止质子易位,导致线粒体内膜超极化 . 这会导致线粒体 ATP 合成的抑制,因为这种酶负责哺乳动物的 ATP 生成 .
诱导细胞凋亡
this compound 具有细胞凋亡细胞毒性和线粒体毒性 . 它可以诱导多种细胞类型的细胞凋亡 , 使其成为癌症研究和治疗的潜在工具。
癌症细胞的生物能量适应
this compound 已被用于研究癌症细胞的生物能量适应 . 它在 1 小时内完全抑制氧化磷酸化 (OXPHOS) 活性,并在 6 小时内诱导不同程度的糖酵解增益 . 这有助于了解癌症细胞的生物能量组织 .
微生物学应用
已发现酵母中许多突变赋予了对寡霉素的抗性 . 这使得this compound 成为研究酵母遗传学和了解耐药机制的有效工具。
真核细胞培养应用
作用机制
Target of Action
Oligomycin C primarily targets the ATP synthase , specifically the subunit-c of the Fo portion of the ATP synthase . ATP synthase is an enzyme that plays a crucial role in the synthesis of ATP (adenosine triphosphate), the main energy source in cells .
Mode of Action
Oligomycin C inhibits ATP synthase by blocking its proton channel (Fo subunit) . This action is necessary for the oxidative phosphorylation of ADP (adenosine diphosphate) to ATP . The compound binds to the surface of the c10 ring of the ATP synthase, making contact with two neighboring molecules . This position explains the inhibitory effect on ATP synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Oligomycin C is the oxidative phosphorylation pathway . By inhibiting ATP synthase, Oligomycin C disrupts the synthesis of ATP, which significantly reduces electron flow through the electron transport chain .
Pharmacokinetics
It is known that oligomycin c is soluble in ethanol, methanol, dmso, and dmf, but practically insoluble in water . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of ATP synthesis by Oligomycin C leads to a reduction in energy production within the cell . This can have various effects at the molecular and cellular levels, including promoting the necrosis pathway in cells over the apoptosis process . In cancer cells, Oligomycin C has been found to induce an oxidative and inflammatory response .
Action Environment
The action of Oligomycin C can be influenced by various environmental factors. could affect its bioavailability and efficacy in different biological environments. Furthermore, the compound’s action may also be influenced by the presence of other molecules in the environment that can interact with ATP synthase .
生化分析
Biochemical Properties
Oligomycin C, like its counterparts Oligomycins A and B, is an inhibitor of ATP synthase, an enzyme that synthesizes adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate . The compound interacts with ATP synthase by binding to the surface of the c10 ring of the enzyme, making contact with two neighboring molecules . This interaction explains the inhibitory effect of Oligomycin C on ATP synthesis .
Cellular Effects
The effects of Oligomycin C on cells are primarily related to its inhibition of ATP synthesis. In SW480 colon cancer cells, for example, modulation of ATP synthase inhibition by exogenous Oligomycin C has been observed . This inhibition can lead to changes in cellular processes, including alterations in glucose uptake, ATP production, and lactate levels .
Molecular Mechanism
The molecular mechanism of Oligomycin C involves its binding to the ATP synthase enzyme. The compound binds to the surface of the c10 ring of the enzyme, making contact with two neighboring molecules . This binding inhibits the enzyme’s ability to synthesize ATP, thereby affecting cellular energy production .
Temporal Effects in Laboratory Settings
The effects of Oligomycin C over time in laboratory settings are primarily related to its impact on ATP synthesis. For instance, in SW480 colon cancer cells, dynamic changes in ATP production have been observed following modulation of ATP synthase inhibition by Oligomycin C .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Oligomycin C in animal models are limited, research on related compounds suggests potential impacts. For instance, intra-articular administration of Oligomycin, an inhibitor of mitochondrial function, has been shown to induce an oxidative and inflammatory response in rat knee joints .
Metabolic Pathways
Oligomycin C is involved in the metabolic pathway of ATP synthesis, where it interacts with the ATP synthase enzyme . By inhibiting this enzyme, Oligomycin C affects the production of ATP, a crucial molecule involved in energy transfer within cells .
Transport and Distribution
The transport and distribution of Oligomycin C within cells and tissues are closely tied to its interaction with ATP synthase. The compound binds to the enzyme, which is located in the inner mitochondrial membrane . This binding site is where Oligomycin C exerts its inhibitory effects on ATP synthesis .
Subcellular Localization
Oligomycin C is localized in the mitochondria, where it binds to the ATP synthase enzyme . This subcellular localization is crucial for the compound’s role in inhibiting ATP synthesis, as ATP synthase is located within the inner mitochondrial membrane .
属性
CAS 编号 |
11052-72-5 |
|---|---|
分子式 |
C45H74O10 |
分子量 |
775.1 g/mol |
IUPAC 名称 |
(27S)-22-ethyl-7,11,15-trihydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O10/c1-12-35-17-15-13-14-16-26(3)39(48)30(7)41(50)32(9)43(52)33(10)42(51)31(8)40(49)27(4)18-21-38(47)53-44-29(6)36(20-19-35)54-45(34(44)11)23-22-25(2)37(55-45)24-28(5)46/h13-15,17-18,21,25-37,39-40,43-44,46,48-49,52H,12,16,19-20,22-24H2,1-11H3/t25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39?,40?,43?,44?,45-/m1/s1 |
InChI 键 |
CMMLZMMKTYEOKV-OWCJZXDLSA-N |
手性 SMILES |
CCC1CCC2C(C(C([C@@]3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C |
SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C |
规范 SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C |
外观 |
White Lyophilisate |
其他 CAS 编号 |
11052-72-5 |
Pictograms |
Irritant |
同义词 |
(1R,2'R,4E,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,18E,20E,22R,25S,28S,29R)-22-ethyl-3',4',5',6'-tetrahydro-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)
![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)
